molecular formula C23H21N5OS B6026287 2-({[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYPHENYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE

2-({[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYPHENYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE

Cat. No.: B6026287
M. Wt: 415.5 g/mol
InChI Key: JTLWPOPZWUFIMX-UHFFFAOYSA-N
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Description

2-({[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYPHENYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their stability and ability to absorb ultraviolet (UV) light, making them useful in various industrial applications, particularly as UV stabilizers in polymers and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYPHENYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, glucose.

    Solvents: Ethanol, chloroform, methanol.

Major Products

The major products formed from these reactions include various benzotriazole derivatives and substituted phenols .

Scientific Research Applications

2-({[3-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-ETHOXYPHENYL]METHYL}SULFANYL)-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by absorbing UV radiation and converting it into thermal energy, thereby preventing UV-induced degradation. This mechanism involves the excitation of electrons within the benzotriazole ring, which then dissipate the absorbed energy as heat .

Properties

IUPAC Name

2-[[3-(benzotriazol-2-yl)-4-ethoxyphenyl]methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c1-4-29-22-10-9-17(14-30-23-18(13-24)15(2)11-16(3)25-23)12-21(22)28-26-19-7-5-6-8-20(19)27-28/h5-12H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLWPOPZWUFIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CSC2=C(C(=CC(=N2)C)C)C#N)N3N=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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